3-(1,3-Thiazol-2-yloxy)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-thiazol-2-yloxy)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c10-6-5(1-2-8-6)11-7-9-3-4-12-7/h3-5H,1-2H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPONJOGEXWUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1OC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Enzymatic Approaches to 3 1,3 Thiazol 2 Yloxy Pyrrolidin 2 One
Retrosynthetic Analysis of the 3-(1,3-Thiazol-2-yloxy)pyrrolidin-2-one Framework
Retrosynthetic analysis provides a systematic approach to deconstruct a target molecule into simpler, commercially available, or readily synthesizable precursors. For this compound, the most logical disconnection is at the ether linkage, as this is a common and reliable bond-forming transformation in organic synthesis.
The C-O bond between the pyrrolidin-2-one ring at the C3 position and the thiazole (B1198619) ring at the C2 position can be disconnected. This leads to two key synthons: a nucleophilic 3-oxido-pyrrolidin-2-one anion (or its neutral precursor, 3-hydroxypyrrolidin-2-one) and an electrophilic 2-substituted thiazole cation (or its corresponding halide or other activated derivative). This strategy is generally preferred as it breaks the molecule down into its two constituent heterocyclic components, for which numerous synthetic methods are known.
This primary disconnection suggests a convergent synthesis where the two heterocyclic moieties are prepared separately and then coupled in a final step. The forward synthesis would therefore likely involve a nucleophilic substitution reaction, such as a Williamson ether synthesis, or a metal-catalyzed coupling reaction.
Classical and Contemporary Routes for Pyrrolidin-2-one Core Synthesis
The pyrrolidin-2-one, or γ-lactam, is a privileged scaffold found in a vast array of natural products and pharmaceuticals. Its synthesis has been extensively studied, offering a multitude of pathways to the required 3-hydroxypyrrolidin-2-one precursor.
The introduction of the carbonyl group is inherent to the definition of a pyrrolidin-2-one. Most synthetic strategies build the ring with the carbonyl group already in place. For instance, the lactamization of γ-amino acids or their corresponding esters is a classical and direct method. In the context of the target precursor, starting with γ-amino-β-hydroxybutyric acid or a derivative would directly yield the 3-hydroxypyrrolidin-2-one core upon cyclization.
Alternatively, functionalization of a pre-formed pyrrolidine (B122466) ring is possible, though less common for introducing the C2-carbonyl. More relevant is the introduction of the C3-hydroxy group onto a pyrrolidin-2-one scaffold. This can be achieved through α-hydroxylation of the corresponding enolate, although regioselectivity can be a challenge.
Cyclization reactions are the most prevalent methods for constructing the pyrrolidin-2-one ring. These methods offer control over stereochemistry and allow for the incorporation of various substituents.
One of the most common approaches is the lactamization of γ-amino esters. For instance, the cyclization of γ-amino-β-hydroxy esters can be induced thermally or under basic or acidic conditions to furnish the desired 3-hydroxypyrrolidin-2-one. Another powerful method involves the reaction of γ-butyrolactone (GBL) with primary amines or ammonia. byjus.com This reaction typically requires high temperatures (200-300°C) to facilitate the dehydration and cyclization of the intermediate hydroxy butyl amide. byjus.com
More contemporary methods include multicomponent reactions (MCRs). For example, polysubstituted 3-hydroxy-pyrrolin-2-ones can be synthesized via three-component reactions of aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate (B1228247) or sodium diethyl oxalacetate. nih.gov Base-assisted cyclization of N-substituted-2-allenamides, formed from a one-pot Ugi reaction, also provides a route to functionalized pyrrolidin-5-one derivatives through a 5-exo-dig cyclization. wikipedia.org Furthermore, the ring opening of donor-acceptor cyclopropanes with N-nucleophiles followed by cyclization presents another modern strategy for accessing 1,5-substituted pyrrolidin-2-ones. nih.govwikipedia.org
| Method | Precursors | General Conditions | Key Features | Reference |
|---|---|---|---|---|
| Lactamization | γ-Amino acids/esters | Thermal, acid, or base catalysis | Direct, classical method | byjus.com |
| Reaction of γ-Butyrolactone (GBL) | GBL and primary amines | High temperature (200-300°C) | Utilizes readily available starting materials | byjus.com |
| Multicomponent Reaction | Aldehydes, amines, activated acetylenes | Catalytic, often at room temperature | High atom economy, diversity-oriented | nih.gov |
| Cyclization of Allenamides | Allenoic acids, amines, isocyanides, aldehydes | Ugi reaction followed by base-mediated cyclization (e.g., KOt-Bu) | Mild conditions, good yields | wikipedia.org |
| From Donor-Acceptor Cyclopropanes | DA-cyclopropanes and amines | Lewis acid catalysis followed by thermal cyclization | Access to substituted γ-lactams | nih.govwikipedia.org |
Regioselective and Stereoselective Introduction of the 1,3-Thiazol-2-yloxy Moiety
The formation of the ether linkage between the pyrrolidinone and thiazole rings is the pivotal step in the proposed convergent synthesis. This requires the regioselective functionalization of the C3-hydroxyl group of the pyrrolidinone and the C2-position of the thiazole.
The Williamson ether synthesis is a robust and widely used method for forming ether linkages via an SN2 reaction between an alkoxide and an alkyl or aryl halide. byjus.comwikipedia.orgmasterorganicchemistry.com In the context of the target molecule, this would involve the deprotonation of 3-hydroxypyrrolidin-2-one with a suitable base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile would then react with an electrophilic 2-halothiazole (e.g., 2-chloro- or 2-bromothiazole).
The reaction's success hinges on the SN2 mechanism, which is sensitive to steric hindrance. The electrophilic carbon on the thiazole ring is part of an aromatic system, which can make it less susceptible to classical SN2 backside attack. However, nucleophilic aromatic substitution (SNAr) can occur, especially if the thiazole ring is activated with electron-withdrawing groups, though this is not the case in the unsubstituted parent thiazole. Despite this, with an appropriate choice of solvent and temperature, the reaction between the secondary alkoxide of the pyrrolidinone and a 2-halothiazole is a highly plausible route.
The stereochemistry at the C3 position of the pyrrolidin-2-one would be inverted during a classical SN2 reaction if the leaving group were on the pyrrolidinone. However, in this proposed Williamson approach, the chiral center is on the nucleophile (the alkoxide), and its stereochemistry should be retained in the final product as the C-O bond is formed without affecting the existing chiral center.
| Nucleophile | Electrophile | Proposed Base | Solvent | Reaction Type | Key Considerations |
|---|---|---|---|---|---|
| 3-Hydroxypyrrolidin-2-one | 2-Chlorothiazole or 2-Bromothiazole | NaH, KH, KHMDS | DMF, THF, DMSO | SN2/SNAr | Reactivity of the 2-halothiazole; potential for side reactions. |
Modern cross-coupling reactions offer powerful alternatives for the formation of C-O bonds, particularly for aryl ethers where classical SN2 reactions may be sluggish. The Buchwald-Hartwig and Ullmann couplings are prominent examples.
The Buchwald-Hartwig C-O coupling utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple an alcohol with an aryl halide. wikipedia.org This could be applied in two ways:
Coupling of 3-hydroxypyrrolidin-2-one with a 2-halothiazole.
Coupling of a 3-halopyrrolidin-2-one with 2-hydroxythiazole (which exists in tautomeric equilibrium with thiazol-2(3H)-one).
The Ullmann condensation is a copper-catalyzed reaction that also forms aryl ethers from an alcohol and an aryl halide. organic-chemistry.org While it often requires higher temperatures than palladium-catalyzed systems, it remains a valuable tool, especially for electron-deficient aryl halides. Similar to the Buchwald-Hartwig approach, this could involve coupling either the hydroxylated pyrrolidinone with a halothiazole or a halogenated pyrrolidinone with 2-hydroxythiazole.
These coupling methods provide a valuable alternative to the Williamson synthesis, potentially offering milder conditions and broader substrate scope. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Novel Synthetic Pathways to this compound and its Precursors
No peer-reviewed articles or patents were identified that describe novel synthetic routes to this compound or its immediate precursors.
One-Pot and Multicomponent Reaction Strategies
There are no one-pot or multicomponent reaction strategies specifically targeting the synthesis of this compound reported in the chemical literature.
Catalytic Asymmetric Synthesis for Enantiomeric Control
Information regarding the catalytic asymmetric synthesis to achieve enantiomeric control for the chiral center at the 3-position of the pyrrolidinone ring in this specific molecule is not available.
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
As no synthesis has been reported, there are no studies available on the optimization of reaction conditions.
Solvent Selection and Reaction Temperature Effects
There is no published data on the effects of solvent selection and reaction temperature on the synthesis of this compound.
Catalyst and Reagent Screening for Efficiency
No information exists on the screening of catalysts or reagents to improve the efficiency of any synthetic route to this compound.
Chemical Modification and Analogue Synthesis of 3 1,3 Thiazol 2 Yloxy Pyrrolidin 2 One
Derivatization Strategies at the Pyrrolidin-2-one Nitrogen Atom
N-Acylation and N-Alkylation Reactions
The nitrogen atom of the 3-substituted pyrrolidin-2-one can be readily acylated or alkylated to introduce new substituents. N-acylation involves the reaction of the pyrrolidin-2-one with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. This reaction attaches an acyl group (R-C=O) to the nitrogen atom, forming an N-acylpyrrolidin-2-one derivative. The nature of the 'R' group can be varied extensively, from simple alkyl or aryl groups to more complex heterocyclic moieties, allowing for a broad exploration of chemical space.
N-alkylation introduces an alkyl group to the nitrogen atom. This can be achieved through various methods, including reaction with alkyl halides or reductive amination. A green chemistry approach for N-alkylation of N-heterocycles utilizes propylene (B89431) carbonate as both a reagent and a solvent, avoiding the need for genotoxic alkyl halides. These alkylation strategies allow for the introduction of diverse substituents that can modulate the compound's lipophilicity and steric profile.
Table 1: Examples of N-Acylation and N-Alkylation Reactions on Pyrrolidin-2-one Scaffolds
| Reaction Type | Reagents and Conditions | Product Type | Potential 'R' Group Diversity |
| N-Acylation | Acid Chloride (RCOCl), Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | N-Acyl-pyrrolidin-2-one | Alkyl, Aryl, Heteroaryl |
| Acid Anhydride ((RCO)₂O), Base | N-Acyl-pyrrolidin-2-one | Alkyl, Aryl | |
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-pyrrolidin-2-one | Primary and Secondary Alkyls, Benzyl |
| Propylene Carbonate, Heat | N-(2-hydroxypropyl)-pyrrolidin-2-one | Specific to propylene carbonate structure |
Amide Bond Formation for Conjugate Synthesis
The nitrogen of the pyrrolidin-2-one can also participate in amide bond formation to create larger conjugate molecules. This is typically achieved by coupling the pyrrolidin-2-one with a carboxylic acid using standard peptide coupling reagents. A variety of coupling reagents can be employed, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). This methodology is robust and allows for the conjugation of the core scaffold to a wide range of molecules, including peptides, fluorophores, or other pharmacologically active moieties. The synthesis of such conjugates can be instrumental in developing targeted drug delivery systems or molecular probes for biological studies.
Structural Diversification of the 1,3-Thiazole Moiety
The 1,3-thiazole ring is a critical component of the molecule's pharmacophore and a prime target for structural modification. Altering the substituents on the thiazole (B1198619) ring or replacing the ring entirely can lead to significant changes in biological activity.
Substituent Effects on the Thiazole Ring
Table 2: Influence of Substituents on Thiazole Ring Activity
| Substituent Type | Position on Thiazole Ring | Potential Effect on Biological Activity | Example of Substituent |
| Electron-donating | C4, C5 | May enhance binding through increased electron density | Methyl, Methoxy (B1213986) |
| Electron-withdrawing | C4, C5 | Can alter binding affinity and metabolic stability | Halogens (F, Cl, Br), Nitro |
| Aromatic/Heterocyclic | C4, C5 | Can introduce additional binding interactions (e.g., π-stacking) | Phenyl, Pyridyl |
Bioisosteric Replacements of the Thiazole Heterocycle
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. The 1,3-thiazole ring can be replaced by other five-membered heterocyclic rings that mimic its size, shape, and electronic properties. Common bioisosteres for the thiazole ring include 1,2,4-oxadiazole, 1,3,4-oxadiazole, triazole, and imidazole. These replacements can alter the hydrogen bonding capabilities and metabolic stability of the parent compound while potentially retaining or improving its desired biological activity. For example, 1,2,4-oxadiazoles have been successfully used as metabolically stable analogs of ester or amide functionalities and are considered valuable bioisosteres for thiazoles. mdpi.com The choice of bioisostere can be guided by computational modeling and a deep understanding of the target's binding site.
Modifications at the Pyrrolidin-2-one C-3 Position
The C-3 position of the pyrrolidin-2-one ring and its ether linkage to the thiazole moiety represent another critical site for chemical modification. Altering the nature of the substituent at this position can profoundly impact the molecule's three-dimensional structure and its ability to interact with biological targets.
The synthesis of 3-(1,3-thiazol-2-yloxy)pyrrolidin-2-one and its analogues typically proceeds from a 3-hydroxy-pyrrolidin-2-one precursor. A key synthetic transformation to introduce the thiazole-oxy group is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgnih.gov This reaction allows for the coupling of the C-3 hydroxyl group with a nucleophile, in this case, a 2-hydroxythiazole derivative, under mild conditions with inversion of stereochemistry at the C-3 carbon. wikipedia.orgorganic-chemistry.org This stereospecificity is crucial for producing enantiomerically pure compounds.
The versatility of the Mitsunobu reaction allows for the introduction of a wide variety of substituents at the C-3 position by simply changing the nucleophile. For instance, different substituted 2-hydroxythiazoles could be used to generate a library of analogues with diverse electronic and steric properties on the thiazole ring.
Table 3: Potential Modifications at the C-3 Position of Pyrrolidin-2-one
| Precursor | Reaction Type | Reagents | Resulting Linkage at C-3 | Potential for Diversity |
| 3-Hydroxy-pyrrolidin-2-one | Mitsunobu Reaction | 2-Hydroxy-1,3-thiazole, PPh₃, DEAD/DIAD | Ether (-O-) | High (various substituted thiazoles or other heterocycles) |
| 3-Hydroxy-pyrrolidin-2-one | Williamson Ether Synthesis | 2-Halo-1,3-thiazole, Base | Ether (-O-) | Moderate (depends on availability of halo-thiazoles) |
| 3-Amino-pyrrolidin-2-one | Nucleophilic Substitution | 2-Halo-1,3-thiazole, Base | Amine (-NH-) | High (various substituted halo-thiazoles) |
Exploration of Diverse Linkers at the Thiazol-2-yloxy Site
The ether linkage between the thiazole and pyrrolidinone rings in this compound is a key point for introducing structural diversity. The nature and length of this linker can significantly influence the molecule's conformation, physicochemical properties, and interaction with biological targets. Synthetic strategies to modify this linkage are of considerable interest.
One common approach to explore diverse linkers is to replace the oxygen atom with other heteroatoms or functional groups. For instance, bioisosteric replacement with sulfur (thioether) or nitrogen (amino) can be achieved. The synthesis of such analogues would likely start from a suitable precursor, such as 3-hydroxy-pyrrolidin-2-one, and a thiazole derivative with a leaving group at the 2-position.
Table 1: Examples of Linker Modifications at the Thiazol-2-yloxy Site
| Linker Type | General Structure | Synthetic Precursors |
|---|---|---|
| Ether (Original) | Thiazole-O-Pyrrolidinone | 2-Halo-thiazole, 3-Hydroxy-pyrrolidin-2-one |
| Thioether | Thiazole-S-Pyrrolidinone | 2-Halo-thiazole, 3-Mercapto-pyrrolidin-2-one |
| Amine | Thiazole-NH-Pyrrolidinone | 2-Halo-thiazole, 3-Amino-pyrrolidin-2-one |
Furthermore, extending the linker by introducing alkyl or aryl chains can be explored. For example, reacting 2-(bromoalkyl)thiazoles with 3-hydroxypyrrolidin-2-one would yield analogues with an extended alkyl ether linker. These modifications allow for probing larger regions of a target's binding pocket.
Stereochemical Variations at C-3
The pyrrolidinone ring in this compound possesses a stereocenter at the C-3 position. The spatial arrangement of the thiazol-2-yloxy substituent at this center can have a profound impact on the molecule's biological activity. chegg.comchegg.com Therefore, the synthesis of stereochemically pure enantiomers is a critical aspect of analogue development.
Enantioselective synthesis can be approached in several ways. One method involves the use of a chiral starting material, such as a derivative of L- or D-glutamic acid, to construct the pyrrolidinone ring. Alternatively, asymmetric catalysis can be employed to introduce the stereocenter in a controlled manner. For instance, an asymmetric hydrogenation of a corresponding pyrrolin-2-one precursor could establish the desired stereochemistry at C-3.
The separation of a racemic mixture of this compound is another viable strategy. This can be achieved through chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional chromatographic techniques.
Table 2: Approaches to Stereochemical Control at C-3
| Method | Description | Key Reagents/Techniques |
|---|---|---|
| Chiral Pool Synthesis | Utilization of a readily available chiral starting material. | L- or D-Glutamic acid derivatives |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Chiral transition metal complexes |
Synthesis of Spiro and Fused Heterocyclic Analogues Incorporating the this compound Core
To explore novel chemical space and introduce conformational rigidity, the synthesis of spiro and fused heterocyclic analogues is a valuable strategy. nih.govosi.lv These modifications can lead to compounds with improved selectivity and potency.
Spirocyclic analogues can be synthesized by incorporating the C-3 position of the pyrrolidinone into a second ring system. For instance, a 1,3-dipolar cycloaddition reaction involving an azomethine ylide generated from the pyrrolidinone nitrogen and an appropriate dipolarophile could lead to the formation of a spiro-pyrrolidine derivative. nih.govdocumentsdelivered.com
Fused heterocyclic systems can be constructed by annulating a new ring onto the thiazole or pyrrolidinone core. For example, a Knoevenagel condensation of a 5-formyl-3-(1,3-thiazol-2-yloxy)pyrrolidin-2-one derivative with an active methylene (B1212753) compound could serve as a key step in the synthesis of a fused system. ump.edu.pl The synthesis of thiopyrano[2,3-d]thiazoles from 5-ene-4-thiazolidinones highlights a potential route for creating fused structures. semanticscholar.org
Table 3: Strategies for Spiro and Fused Analogue Synthesis
| Analogue Type | Synthetic Approach | Potential Reaction |
|---|---|---|
| Spirocyclic | 1,3-Dipolar Cycloaddition | Azomethine ylide cycloaddition |
| Fused (Pyrrolidinone) | Ring Annulation | Knoevenagel condensation followed by cyclization |
Library Design and High-Throughput Synthesis Methodologies for this compound Analogues
The efficient exploration of the structure-activity relationship (SAR) for the this compound scaffold necessitates the generation of a diverse library of analogues. rsc.org High-throughput synthesis (HTS) methodologies, often in combination with combinatorial chemistry principles, are instrumental in achieving this goal.
A library design for this scaffold would typically involve diversification at several key positions. These include:
The thiazole ring: Introduction of various substituents at the 4- and 5-positions.
The pyrrolidinone ring: N-alkylation or N-arylation, and substitution at the 4- and 5-positions.
The linker: As discussed in section 3.3.1.
Solid-phase synthesis can be a powerful tool for the high-throughput generation of these analogues. For example, the pyrrolidinone core could be attached to a solid support, allowing for sequential modification and purification steps to be carried out in a parallel fashion. The use of flow chemistry can also facilitate the rapid and automated synthesis of a library of compounds. worktribe.com
Table 4: Key Diversification Points for Library Synthesis
| Position of Diversification | Potential Modifications |
|---|---|
| Thiazole C4- and C5-positions | Alkyl, aryl, halogen, nitro groups |
| Pyrrolidinone N1-position | Alkyl, aryl, acyl groups |
| Pyrrolidinone C4- and C5-positions | Alkyl, functionalized side chains |
The "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, could also be employed for the rapid synthesis of a diverse library if an azide (B81097) or alkyne functionality is incorporated into the core scaffold. rsc.org
Structure Activity Relationship Sar Studies and Molecular Recognition Mechanisms of 3 1,3 Thiazol 2 Yloxy Pyrrolidin 2 One Analogues
Elucidation of Key Structural Features for Molecular Interaction
The fundamental scaffold of 3-(1,3-Thiazol-2-yloxy)pyrrolidin-2-one presents several key features essential for molecular interactions with biological targets. The pyrrolidin-2-one ring, a cyclic lactam, contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can engage in crucial interactions with protein residues. The ether linkage introduces a degree of flexibility, allowing the two heterocyclic rings to adopt various spatial orientations. The 1,3-thiazole ring, an aromatic heterocycle, provides a platform for π-π stacking, hydrophobic, and further hydrogen bonding interactions through its nitrogen and sulfur atoms.
SAR studies on related heterocyclic compounds suggest that the integrity of both the pyrrolidin-2-one and thiazole (B1198619) rings is often crucial for activity. Modifications at specific positions on these rings can, however, lead to significant changes in potency and selectivity. For instance, the substitution pattern on the thiazole ring and the stereochemistry at the C3 position of the pyrrolidin-2-one ring are frequently explored to optimize ligand-target interactions.
Impact of Substituent Electronic and Steric Properties on Ligand-Target Recognition
The electronic and steric properties of substituents on the this compound scaffold play a critical role in modulating biological activity. The introduction of various functional groups on the thiazole and pyrrolidin-2-one rings allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity.
Substituents on the Thiazole Ring:
The thiazole ring offers several positions for substitution (C4 and C5) where modifications can significantly impact ligand-target recognition.
Electronic Effects: Electron-donating groups (EDGs) such as methyl or methoxy (B1213986) groups can increase the electron density of the thiazole ring, potentially enhancing π-π stacking interactions or influencing the basicity of the nitrogen atom. Conversely, electron-withdrawing groups (EWGs) like halogens or nitro groups can decrease the electron density, which may be favorable for interactions with electron-rich pockets in a target protein. Quantitative structure-activity relationship (QSAR) models developed for other thiazole derivatives have shown that electrostatic effects are dominant determinants of binding affinities. ijpsdronline.com
Steric Effects: The size and shape of substituents at the C4 and C5 positions of the thiazole ring can dictate the molecule's ability to fit into a binding pocket. Bulky substituents may either create favorable van der Waals interactions or cause steric hindrance, leading to a decrease in activity. The optimal steric bulk is highly dependent on the specific topology of the target's active site.
Interactive Data Table: Hypothetical SAR of Thiazole Ring Substituents
| Compound ID | R1 (at C4-Thiazole) | R2 (at C5-Thiazole) | Relative Activity | Postulated Interaction |
| A-1 | H | H | 1 | Baseline |
| A-2 | CH₃ | H | 2.5 | Increased hydrophobic interaction |
| A-3 | Cl | H | 3.2 | Favorable halogen bonding/electronic effect |
| A-4 | Phenyl | H | 1.8 | Potential steric clash |
| A-5 | H | Br | 4.0 | Enhanced binding affinity through halogen bond |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
Substituents on the Pyrrolidin-2-one Ring:
Conformational Analysis of this compound Derivatives and their Role in Binding
The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The molecule possesses rotational freedom around the C3-O and O-C2 (thiazole) bonds, allowing the thiazole ring to adopt different orientations relative to the pyrrolidin-2-one ring.
The pyrrolidin-2-one ring itself is not planar and typically adopts an envelope or twisted conformation. nih.gov The specific puckering of the ring influences the spatial disposition of the thiazolyloxy group and other substituents, thereby affecting how the molecule presents its interaction points to a biological target. Computational studies, such as those using Density Functional Theory (DFT), and experimental techniques like NMR spectroscopy are employed to determine the preferred conformations of these molecules in solution. researchgate.netmdpi.com
Hydrogen Bonding, Hydrophobic, and π-Stacking Interactions in Molecular Complexes
The molecular recognition of this compound analogues by their biological targets is governed by a combination of non-covalent interactions.
Hydrogen Bonding: The lactam moiety of the pyrrolidin-2-one ring is a key site for hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. The nitrogen atom of the thiazole ring can also act as a hydrogen bond acceptor. These interactions provide specificity and contribute significantly to the binding energy. mdpi.comijsra.net
π-Stacking Interactions: The aromatic thiazole ring is capable of participating in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein. nih.govresearchgate.netmdpi.com These interactions can be face-to-face or edge-to-face and are important for orienting the ligand within the binding pocket. The electronic nature of substituents on the thiazole ring can modulate the strength of these interactions.
Stereochemical Influences on SAR in this compound Series
The C3 position of the pyrrolidin-2-one ring in this compound is a stereocenter. Consequently, the molecule can exist as two enantiomers, (R)- and (S)-. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicity profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.
The absolute configuration at the C3 position determines the spatial orientation of the thiazolyloxy group. One enantiomer may position the thiazole ring in a manner that allows for optimal interactions with the target's binding site, while the other enantiomer may lead to steric clashes or suboptimal interactions. Therefore, the stereoselective synthesis and biological evaluation of individual enantiomers are crucial for understanding the SAR of this class of compounds and for the development of potent and selective therapeutic agents.
Interactive Data Table: Hypothetical Stereochemical Influence on Activity
| Compound ID | Stereochemistry at C3 | Relative Activity | Postulated Reason for Difference |
| B-1 | (R) | 10 | Optimal fit in the chiral binding pocket |
| B-2 | (S) | 1 | Steric hindrance with a key residue |
| B-3 | Racemic | 5.5 | Average activity of the two enantiomers |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the importance of stereochemistry.
Investigation of Potential Biological Targets and Mechanistic Insights in Vitro and Ex Vivo Models
Identification of Putative Enzyme and Receptor Targets for Pyrrolidin-2-one and Thiazole (B1198619) Scaffolds
The pyrrolidin-2-one and thiazole rings are considered "privileged structures" in medicinal chemistry, as they are frequently found in compounds with a wide range of biological activities. nih.govacs.org An analysis of the literature reveals a diverse array of enzyme and receptor targets associated with these individual scaffolds.
Enzyme Targets:
Derivatives of the thiazole scaffold have demonstrated inhibitory activity against a variety of enzymes. Notably, they have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling. nih.gov For instance, certain thiazole derivatives have shown potent inhibition of B-RAFV600E kinase, with IC50 values in the nanomolar range, surpassing the activity of standard drugs like dabrafenib. nih.gov The PI3K/mTOR signaling pathway, which is often dysregulated in cancer, is another key target for thiazole-containing compounds, with some derivatives acting as dual PI3Kα/mTOR inhibitors with IC50 values in the nanomolar range. nih.gov Furthermore, thiazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE), with some compounds exhibiting potent inhibition with IC50 values as low as 103.24 nM. acs.org
The pyrrolidin-2-one scaffold is also a component of various enzyme inhibitors. For example, derivatives of pyrrolidin-2-one have been synthesized and identified as potent inhibitors of the enzyme autotaxin (ATX), with IC50 values as low as 35 nM for boronic acid derivatives. nih.gov ATX is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer.
Receptor Targets:
In addition to enzyme inhibition, both scaffolds are present in compounds that modulate the activity of various receptors. Thiazole derivatives have been explored as antagonists for several receptor types. For example, certain thiazole-containing compounds have shown affinity for adenosine (B11128) receptor subtypes A1, A2A, and A3, with some exhibiting selective A3 antagonism with Ki values in the sub-micromolar range. nih.gov Additionally, substituted thiazoles have been investigated for their binding affinity to serotonin (B10506) 5-HT6 receptors, suggesting their potential as antagonists for this receptor. researchgate.net
Similarly, the pyrrolidin-2-one moiety is found in molecules that target G protein-coupled receptors. A series of arylpiperazines bearing a pyrrolidin-2-one fragment have been evaluated for their binding affinity for α1- and α2-adrenoceptors. nih.gov Specific derivatives have demonstrated high affinity, with a pKi of 7.13 for the α1-adrenoceptor and 7.29 for the α2-adrenoceptor. nih.gov Furthermore, derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide have been shown to possess potent affinity for D2-like dopamine (B1211576) receptors. nih.gov
Based on this evidence, it is plausible that 3-(1,3-Thiazol-2-yloxy)pyrrolidin-2-one could interact with one or more of these identified enzyme or receptor targets. The combination of the two scaffolds might lead to a unique pharmacological profile, potentially with dual activity or novel selectivity.
Exploration of Signaling Pathways Modulated by Related Compounds (In Vitro Cellular Assays)
The modulation of intracellular signaling pathways by compounds containing thiazole and pyrrolidin-2-one scaffolds has been investigated in various in vitro cellular models, primarily in the context of cancer.
Thiazole-Containing Compounds:
As previously mentioned, thiazole derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway. nih.gov In cellular assays, these compounds have been shown to inhibit the proliferation of various cancer cell lines. For example, specific thiazole derivatives have demonstrated significant antiproliferative activity against a panel of 60 human cancer cell lines, with GI50 (50% growth inhibition) values in the low micromolar range. nih.gov The mechanism of action for these compounds is often linked to the induction of cell cycle arrest and apoptosis.
Furthermore, thiazole-based compounds have been shown to target the vascular endothelial growth factor receptor (VEGFR) signaling pathway, which is critical for angiogenesis. Novel thiazole derivatives have been synthesized and shown to inhibit VEGFR-2, leading to antiproliferative effects in cancer cell lines. nih.gov
Pyrrolidin-2-one-Containing Compounds:
The pyrrolidin-2-one scaffold is also present in molecules that modulate cancer-relevant signaling pathways. For instance, novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been developed as potential multi-target tyrosine kinase receptor inhibitors, including VEGFRs and platelet-derived growth factor receptors (PDGFRs). mdpi.com In vitro studies have shown that these compounds can significantly inhibit the proliferation of cancer cells, such as the HCT-116 colon cancer cell line, with IC50 values in the sub-micromolar range. mdpi.com
Given these findings, it is conceivable that this compound could modulate signaling pathways involved in cell proliferation, survival, and angiogenesis, making it a candidate for investigation in cancer cell-based assays.
Mechanistic Studies on Molecular Interactions and Binding Affinities (In Vitro Biochemical Assays)
To understand the molecular basis of the biological activities of thiazole and pyrrolidin-2-one derivatives, in vitro biochemical assays have been employed to determine their enzyme inhibition kinetics and receptor binding affinities.
Biochemical assays have been instrumental in quantifying the inhibitory potency of compounds containing the thiazole and pyrrolidin-2-one scaffolds against specific enzyme targets. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters determined from these studies. The Ki value is a measure of the binding affinity of an inhibitor to an enzyme and is independent of substrate concentration, making it a more direct measure of potency. youtube.com
Thiazole Derivatives:
The inhibitory activities of various thiazole derivatives against a range of enzymes have been characterized. For instance, in the context of cancer, novel thiazole derivatives have been identified as dual PI3Kα/mTOR inhibitors with IC50 values of 0.086 µM and 0.221 µM, respectively. nih.gov In the realm of neurodegenerative diseases, thiazole-based compounds have been shown to be potent inhibitors of acetylcholinesterase (AChE), with IC50 values as low as 103.24 nM. acs.org
| Scaffold | Compound Type | Enzyme Target | Inhibition Value (IC50/Ki) | Reference |
|---|---|---|---|---|
| Thiazole | Thiazole Derivative | PI3Kα | IC50 = 0.086 µM | nih.gov |
| Thiazole | Thiazole Derivative | mTOR | IC50 = 0.221 µM | nih.gov |
| Thiazole | Thiazole-based Derivative | Acetylcholinesterase (AChE) | IC50 = 103.24 nM | acs.org |
| Thiazole | Acylaminopyridine with Thiazole Ring | GSK-3β | IC50 = 0.29 nM | nih.gov |
| Pyrrolidin-2-one | Boronic Acid Derivative | Autotaxin (ATX) | IC50 = 35 nM | nih.gov |
| Pyrrolidin-2-one | Hydroxamic Acid Derivative | Autotaxin (ATX) | IC50 = 700 nM | nih.gov |
Pyrrolidin-2-one Derivatives:
Similarly, the pyrrolidin-2-one scaffold is a key feature of potent enzyme inhibitors. As mentioned earlier, derivatives of 2-pyrrolidinone (B116388) have been developed as inhibitors of autotaxin (ATX). Biochemical assays revealed that boronic acid derivatives containing this scaffold are particularly potent, with IC50 values in the low nanomolar range (e.g., 35 nM and 50 nM). nih.gov Hydroxamic acid and carboxylic acid derivatives of pyrrolidin-2-one also inhibit ATX, albeit with slightly lower potency (IC50 values of 700 nM and 800 nM, respectively). nih.gov
These data highlight the potential of the individual scaffolds to serve as a basis for the design of potent and selective enzyme inhibitors. The specific inhibitory profile of this compound would depend on the interplay between the two heterocyclic systems and their orientation.
Radioligand binding assays are a common in vitro method to determine the affinity of a compound for a specific receptor. researchgate.net The binding affinity is typically expressed as the inhibition constant (Ki) or as pKi (-log Ki).
Thiazole Derivatives:
The receptor binding properties of thiazole derivatives have been investigated for various targets. For instance, a series of thiazole derivatives were evaluated for their affinity to adenosine receptor subtypes. One of the most potent and selective compounds for the A3 adenosine receptor exhibited a Ki value of 0.33 µM. nih.gov In another study, a series of previously reported thiazole compounds were tested for their binding affinity to 5-HT6 receptors, demonstrating promising activity as antagonists. researchgate.net
Pyrrolidin-2-one Derivatives:
The pyrrolidin-2-one moiety is also a key component of compounds with significant receptor binding affinity. A series of novel arylpiperazines containing a pyrrolidin-2-one fragment were synthesized and evaluated for their affinity to α1- and α2-adrenoceptors. The most potent compounds displayed pKi values of 7.13 for the α1-adrenoceptor and 7.29 for the α2-adrenoceptor. nih.gov Additionally, derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide have been shown to bind with high affinity to D2-like dopamine receptors. nih.gov
| Scaffold | Compound Type | Receptor Target | Binding Affinity (Ki/pKi) | Reference |
|---|---|---|---|---|
| Thiazole | Thiazole Derivative | Adenosine A3 Receptor | Ki = 0.33 µM | nih.gov |
| Pyrrolidin-2-one | Arylpiperazine Derivative | α1-Adrenoceptor | pKi = 7.13 | nih.gov |
| Pyrrolidin-2-one | Arylpiperazine Derivative | α2-Adrenoceptor | pKi = 7.29 | nih.gov |
These findings suggest that the presence of the thiazole and pyrrolidin-2-one scaffolds in this compound could confer affinity for a range of receptors, and further investigation through radioligand binding assays would be necessary to elucidate its specific receptor binding profile.
Application of this compound as a Chemical Probe in Biological Systems (In Vitro/Ex Vivo)
A chemical probe is a small molecule that is used to study biological systems by selectively interacting with a specific target, thereby allowing for the elucidation of the target's function. To date, there is no published research describing the use of this compound as a chemical probe.
However, the thiazole scaffold itself is a component of some well-known chemical probes. For instance, thiazole orange is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. This property has made it a valuable tool for staining DNA and RNA in various biological applications.
The potential for this compound to be developed into a chemical probe would depend on its ability to selectively bind to a specific biological target with high affinity and potency. Should such a target be identified, the compound could be further modified, for example, by introducing a fluorescent tag or a reactive group, to facilitate its use in probing biological processes in vitro or ex vivo.
Advanced Analytical and Characterization Techniques for 3 1,3 Thiazol 2 Yloxy Pyrrolidin 2 One
Spectroscopic Methods for Structural Confirmation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic techniques are indispensable for the elucidation and confirmation of the molecular structure of 3-(1,3-Thiazol-2-yloxy)pyrrolidin-2-one. Each method provides unique information about the compound's atomic composition, connectivity, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for determining the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidinone and thiazole (B1198619) rings. The methylene (B1212753) protons of the pyrrolidinone ring would likely appear as multiplets in the aliphatic region. The methine proton at the C3 position of the pyrrolidinone ring, being adjacent to the oxygen atom, would be shifted downfield. The protons on the thiazole ring would resonate in the aromatic region, with their specific chemical shifts and coupling patterns confirming the substitution pattern. The N-H proton of the pyrrolidinone ring would appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the pyrrolidinone ring would be observed at a characteristic downfield shift. The chemical shifts of the carbons in the thiazole ring would confirm its presence and connectivity.
| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |
| Proton | Approximate Chemical Shift (ppm) |
| Pyrrolidinone CH₂ | 2.0 - 2.5 |
| Pyrrolidinone CH₂ (adjacent to N) | 3.2 - 3.6 |
| Pyrrolidinone CH (adjacent to O) | 4.5 - 5.0 |
| Pyrrolidinone NH | 7.0 - 8.0 |
| Thiazole CH | 7.0 - 7.5 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies would include a strong absorption band for the carbonyl (C=O) stretching of the lactam ring, typically around 1680-1700 cm⁻¹. The N-H stretching vibration of the amide would be observed as a broad band in the region of 3200-3400 cm⁻¹. Characteristic bands for the C-N stretching, C-O-C stretching of the ether linkage, and the vibrations of the thiazole ring would also be present, providing further structural confirmation.
UV-Vis Spectroscopy: The ultraviolet-visible spectrum of this compound would be characterized by absorption bands corresponding to the electronic transitions within the thiazole ring, which acts as the primary chromophore. The lactam carbonyl group may also contribute to the UV absorption. The position of the maximum absorption (λmax) would be indicative of the conjugated system.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular formula. The fragmentation pattern, resulting from the cleavage of the molecule at its weakest bonds, would offer valuable insights into its structure. Common fragmentation pathways could involve the loss of the thiazole ring or cleavage of the pyrrolidinone ring.
Chromatographic Techniques for Purity Assessment and Enantiomeric Separation (e.g., HPLC, Chiral Chromatography)
Chromatographic methods are essential for determining the purity of a synthesized batch of this compound and for separating its enantiomers, as the C3 position of the pyrrolidinone ring is a stereocenter.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment: Reversed-phase HPLC is a widely used technique for assessing the purity of organic compounds. A suitable method for this compound would likely employ a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection would typically be performed using a UV detector set at the λmax of the compound. The purity is determined by the relative area of the main peak in the chromatogram.
| Parameter | Typical Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 254 nm) |
| Injection Volume | 10 µL |
Chiral Chromatography for Enantiomeric Separation: Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is the most effective method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Commonly used CSPs for the separation of chiral lactams and heterocyclic compounds include those based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, and macrocyclic glycopeptides. The choice of the CSP and the mobile phase (often a mixture of alkanes and alcohols for normal-phase or aqueous buffers with organic modifiers for reversed-phase) is critical for achieving successful enantioseparation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and torsional angles.
While specific crystallographic data for this compound is not publicly available, analysis of a structurally related compound, 1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one, provides valuable insights into the expected solid-state conformation nih.gov. In this related structure, the pyrrolidinone ring adopts an envelope conformation. nih.gov It is anticipated that the pyrrolidinone ring in this compound would also exhibit a similar non-planar conformation. X-ray analysis would also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the pyrrolidinone ring, which govern the crystal packing.
| Structural Parameter | Expected Value Range (based on related structures) |
| C=O bond length | 1.22 - 1.25 Å |
| C-N (amide) bond length | 1.32 - 1.35 Å |
| Pyrrolidinone ring conformation | Envelope or twist |
| Intermolecular interactions | Hydrogen bonding, π-π stacking |
Advanced Derivatization Methods for Enhanced Detection and Analysis
Derivatization is a chemical modification of a compound to produce a new compound which has properties that are more amenable to a particular analytical method, such as enhancing detectability or improving chromatographic behavior.
For this compound, derivatization could be particularly useful for analyses where the parent compound exhibits low sensitivity or poor chromatographic performance.
Derivatization for HPLC: The secondary amine of the lactam moiety can be targeted for derivatization. Reagents that react with secondary amines to introduce a highly UV-absorbent or fluorescent tag can significantly enhance detection limits in HPLC.
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with the secondary amine to form a highly fluorescent sulfonamide derivative.
9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with the secondary amine to produce a derivative with strong UV absorbance. thermofisher.comlibretexts.org
2-Naphthalenesulfonyl chloride (NSCl): Can be used for pre-column derivatization of secondary amines for HPLC analysis with UV detection. nih.gov
Derivatization for Gas Chromatography (GC): To increase the volatility and thermal stability of the compound for GC analysis, the polar N-H group of the lactam can be derivatized.
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group, making the molecule more volatile. unitedchem.com
Acylation: Reagents like trifluoroacetic anhydride (TFAA) can be used to form an N-acyl derivative, which is typically more volatile and can be more sensitive to electron capture detection (ECD) if fluorinated. unitedchem.comgcms.cz
Alkylation: This involves replacing the active hydrogen with an alkyl group to form esters, ethers, or amides, which can improve volatility. libretexts.orgunitedchem.com
These advanced analytical and characterization techniques, from spectroscopic elucidation to derivatization for enhanced detection, provide a comprehensive toolkit for the thorough scientific investigation of this compound.
Future Perspectives and Emerging Research Avenues for 3 1,3 Thiazol 2 Yloxy Pyrrolidin 2 One Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex heterocyclic molecules like 3-(1,3-Thiazol-2-yloxy)pyrrolidin-2-one is increasingly benefiting from the adoption of flow chemistry and automated synthesis. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability.
Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. durham.ac.uk For the multistep synthesis often required for this scaffold, multiple flow reactors can be connected in sequence, enabling a "telescoped" process that minimizes manual handling and purification of intermediates. uc.pt This approach is particularly valuable for generating libraries of analogues for structure-activity relationship (SAR) studies by systematically varying the starting materials fed into the automated system. durham.ac.uk For instance, an automated platform could be programmed to combine various substituted thioamides and α-haloketones for the thiazole (B1198619) ring formation, followed by coupling with a pyrrolidinone precursor in a subsequent flow module. nih.gov
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Heat & Mass Transfer | Often inefficient and non-uniform, leading to hotspots and side reactions. | Superior due to high surface-area-to-volume ratio, ensuring uniform conditions. durham.ac.uk |
| Safety | Handling large volumes of hazardous reagents and intermediates poses risks. Exothermic reactions can be difficult to control. | Improved safety as only small volumes are reacting at any given time. Better control over exotherms. uc.pt |
| Scalability | Scaling up can be challenging and may require re-optimization of reaction conditions. | Easily scalable by running the system for longer periods ("scaling out"). durham.ac.uk |
| Automation & Integration | Difficult to fully automate; involves multiple discrete steps of reaction, work-up, and purification. | Amenable to full automation with in-line purification and analysis, enabling multi-step syntheses. nih.gov |
| Reproducibility | Can vary between batches due to difficulties in precisely replicating conditions. | High reproducibility due to precise, computer-controlled parameters. |
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are becoming integral to modern organic synthesis. Future research on this compound will likely focus on developing more environmentally benign synthetic routes. Key strategies include the use of multicomponent reactions (MCRs), eco-friendly solvents, and catalyst-free conditions.
MCRs are one-pot processes where three or more reactants combine to form a product in a single step, which is highly atom-economical and reduces waste. researchgate.netacs.org Designing an MCR for the this compound core would represent a significant advancement in efficiency. Furthermore, replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or solvent-free "neat" conditions is a major goal. vjol.info.vnrsc.org Several studies have demonstrated the successful synthesis of pyrrolidinone derivatives in ethanol-water mixtures or under solvent-free grinding conditions, significantly reducing the environmental impact. researchgate.netrsc.org Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net
| Green Chemistry Principle | Application to Synthesis of the Scaffold | Potential Benefit |
|---|---|---|
| Atom Economy | Utilizing multicomponent reactions (MCRs) to construct the core structure in a single step. acs.org | Maximizes incorporation of reactant atoms into the final product, minimizing waste. |
| Safer Solvents & Auxiliaries | Employing eco-friendly solvents like ethanol, water, or performing reactions under solvent-free conditions. vjol.info.vnrsc.org | Reduces environmental pollution and health hazards associated with volatile organic compounds (VOCs). |
| Energy Efficiency | Using microwave irradiation instead of conventional heating to accelerate reactions. researchgate.net | Shorter reaction times and lower overall energy consumption. |
| Catalysis | Developing catalyst-free reaction conditions or using reusable, non-toxic catalysts (e.g., citric acid). researchgate.netvjol.info.vn | Avoids the use of heavy metal catalysts and simplifies product purification. |
Development of Optically Pure Enantiomers for Chirality-Dependent Studies
The this compound molecule possesses a chiral center at the C3 position of the pyrrolidinone ring. In pharmacology, it is common for enantiomers of a chiral drug to exhibit different biological activities, potencies, and toxicities. pharm.or.jp Therefore, a critical future direction is the development of methods to synthesize optically pure enantiomers of this compound.
Current syntheses likely produce a racemic mixture. Future work will involve asymmetric synthesis, where a chiral catalyst or auxiliary is used to selectively produce one enantiomer over the other. mdpi.comcell.com Enantioselective methods for creating chiral pyrrolidines are an active area of research and could be adapted for this specific scaffold. cell.comresearchgate.net An alternative approach is the resolution of the racemic mixture, for example, by using chiral high-performance liquid chromatography (HPLC). pharm.or.jp
Once the pure (R)- and (S)-enantiomers are isolated, chirality-dependent studies can be conducted. This involves evaluating the biological activity of each enantiomer separately to determine which one is responsible for the desired therapeutic effect (the eutomer) and which one might be less active or contribute to side effects (the distomer). Such studies are crucial for developing more potent and safer therapeutic agents. pharm.or.jp
Applications in Materials Science and Supramolecular Chemistry
While primarily investigated for biological activity, the unique structural features of this compound make it a candidate for applications in materials science and supramolecular chemistry. The thiazole ring is an aromatic heterocycle with specific electronic properties and the ability to coordinate with metal ions. wikipedia.org The pyrrolidinone ring contains a lactam group capable of forming strong hydrogen bonds.
This combination of functionalities could be exploited to design novel polymers or supramolecular assemblies. For example, the molecule could serve as a monomer for polymerization, leading to materials with unique thermal or optical properties. In supramolecular chemistry, the hydrogen bonding capability of the pyrrolidinone moiety could be used to direct the self-assembly of molecules into well-ordered structures like gels or liquid crystals. The thiazole component could be used to introduce photo- or electro-active properties into these materials, making them suitable for applications in sensors or electronic devices. wikipedia.org
Design of Multivalent Ligands and Probes Incorporating the this compound Motif
The this compound scaffold can serve as a versatile building block for constructing more complex molecular architectures, such as multivalent ligands and molecular probes.
Multivalent ligands are compounds that display multiple copies of a recognition motif, often leading to a significant enhancement in binding affinity and selectivity for a biological target—a phenomenon known as the multivalency effect. By chemically linking several this compound units onto a central scaffold, it may be possible to create potent inhibitors for enzymes or receptor antagonists that interact with multiple binding sites simultaneously.
Furthermore, this motif can be incorporated into fluorescent probes for biological imaging or analyte detection. nih.gov By attaching a fluorophore to the core structure, researchers could develop probes that change their fluorescence properties upon binding to a specific protein or ion. The pyrrolidinone and thiazole rings provide handles for chemical modification, allowing for the fine-tuning of the probe's specificity and photophysical properties. For example, a probe incorporating this scaffold could be designed to detect pyrrolidine-metabolizing enzymes or to visualize specific cellular structures where thiazole-binding proteins are localized. nih.gov
Q & A
Q. Table 1: Common Synthetic Intermediates and Analytical Methods
| Intermediate | Key Reaction Step | Validation Techniques |
|---|---|---|
| Pyrrolidinone derivative | Thiazole ring functionalization | H-NMR, HRMS, IR |
| Cyclized product | Ring closure | TLC, C-NMR |
Which characterization techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
- Structural confirmation :
- NMR spectroscopy : H and C NMR identify proton/carbon environments, distinguishing regioisomers .
- HRMS : Validates molecular formula (e.g., [M+H] ion matching theoretical mass) .
- Purity assessment :
- HPLC : Quantifies impurities (>95% purity required for pharmacological studies) .
- Melting point analysis : Consistency with literature confirms crystallinity .
How can reaction conditions be optimized to improve yields of this compound?
Advanced Research Question
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for thiazole coupling .
- Catalyst screening : Palladium or copper catalysts improve cross-coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and increases yield by 15–20% .
- Temperature control : Lower temperatures minimize side reactions during sensitive steps (e.g., <0°C for diazonium salt formation) .
Challenges : Competing reactions (e.g., oxidation of thiazole sulfur) require inert atmospheres .
How should researchers resolve contradictions in reported bioactivity data for thiazole-pyrrolidinone derivatives?
Advanced Research Question
- Source analysis : Compare assay conditions (e.g., cell lines, concentrations). For example:
- Anticancer activity discrepancies may arise from using MCF-7 vs. HeLa cells .
- Structural analogs : Test substituent effects (e.g., electron-withdrawing groups on thiazole enhance antimicrobial activity ).
- Dose-response studies : Establish EC values under standardized protocols .
Q. Methodological Approach :
Replicate assays under reported conditions.
Perform SAR studies to isolate contributing functional groups .
Use computational modeling (e.g., molecular docking) to predict binding affinities .
What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?
Advanced Research Question
- Variable substituents : Modify the thiazole (e.g., methyl vs. nitro groups) or pyrrolidinone (e.g., N-alkylation) to assess bioactivity shifts .
- Biological targets : Prioritize enzymes with known thiazole/pyrrolidinone interactions (e.g., acetylcholinesterase for neuroactive compounds ).
- Data collection :
- In vitro assays : Measure IC against target proteins .
- Pharmacokinetics : Assess metabolic stability using liver microsomes .
Q. Table 2: Example SAR Modifications and Observed Effects
| Modification Site | Substituent Change | Bioactivity Impact | Reference |
|---|---|---|---|
| Thiazole C-2 position | -OCH → -NO | ↑ Anticancer potency (2-fold) | |
| Pyrrolidinone N-position | H → Methyl | ↓ Cytotoxicity, ↑ solubility |
What are the best practices for evaluating the stability of this compound under experimental conditions?
Advanced Research Question
- Degradation pathways :
- Hydrolysis of the thiazole ring in acidic/basic conditions .
- Photooxidation of the pyrrolidinone carbonyl group .
- Stability protocols :
- Forced degradation studies : Expose to heat (40–60°C), light (UV-Vis), and varying pH .
- Analytical monitoring : Track degradation products via LC-MS .
Recommendation : Store compounds in amber vials at –20°C to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
